1-(4-tert-butylbenzoyl)-2-ethylpiperidine
Overview
Description
“1-(4-tert-butylbenzoyl)-2-ethylpiperidine” is a chemical compound that is likely derived from 4-tert-butylbenzoyl chloride . The 4-tert-butylbenzoyl chloride is used as a reactant in the preparation of multi-branched structures based on triphenylamine for enhanced two-photon absorption .
Synthesis Analysis
The synthesis of 4-tert-butylbenzoyl chloride, a potential precursor to “this compound”, involves a method that includes weighing a certain amount of tertiary butyl, formaldehyde, hydrochloric acid, and formic acid, and mixing the raw materials with stirring . The conversion rate of the reaction is high and is about 50 to 60 percent .Molecular Structure Analysis
The molecular formula of 4-tert-butylbenzoyl chloride is C11H13ClO . It has a molecular weight of 196.67 .Physical And Chemical Properties Analysis
4-tert-Butylbenzoyl chloride has a melting point of 177.5-179 °C, a boiling point of 135 °C at 20 mmHg, and a density of 1.007 g/mL at 25 °C . It is a clear colorless to very slightly yellow liquid .Mechanism of Action
Target of Action
A structurally similar compound, (2s,4s,5r)-1-(4-tert-butylbenzoyl)-2-isobutyl-5-(1,3-thiazol-2-yl)pyrrolidine-2,4-dicarboxylic acid, targets the genome polyprotein and rna-dependent rna-polymerase of the hepatitis c virus .
Biochemical Pathways
Given its potential targets, it may affect the replication process of the hepatitis c virus .
Result of Action
Based on its potential targets, it may inhibit the replication of the hepatitis c virus .
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(4-tert-butylbenzoyl)-2-ethylpiperidine is its unique structure and properties, which make it a potential candidate for various applications. This compound is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the main limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 1-(4-tert-butylbenzoyl)-2-ethylpiperidine. One potential direction is the development of new drugs based on the modulatory effect of this compound on ion channels and receptors. Another potential direction is the development of new materials based on the photochromic properties of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Scientific Research Applications
1-(4-tert-butylbenzoyl)-2-ethylpiperidine has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. This compound has also been studied for its potential use as a drug delivery system due to its ability to form micelles in aqueous solutions.
In the field of pharmacology, this compound has been shown to have a modulatory effect on the activity of certain ion channels, making it a potential candidate for the development of new drugs targeting these channels. This compound has also been studied for its potential use as a photochromic material due to its ability to undergo reversible photoisomerization.
Safety and Hazards
Properties
IUPAC Name |
(4-tert-butylphenyl)-(2-ethylpiperidin-1-yl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO/c1-5-16-8-6-7-13-19(16)17(20)14-9-11-15(12-10-14)18(2,3)4/h9-12,16H,5-8,13H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZJSYLBARBWFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CC=C(C=C2)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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